2-Fluoro-1-methoxy-3-phenylbenzene
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Overview
Description
2-Fluoro-1-methoxy-3-phenylbenzene is an organic compound with the molecular formula C13H11FO It is a derivative of benzene, where a fluorine atom is attached to the second carbon, a methoxy group to the first carbon, and a phenyl group to the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1-methoxy-3-phenylbenzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Another method involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine-substituted benzene derivative reacts with a methoxy group under basic conditions . This method is particularly useful for synthesizing fluorine-containing aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methoxy-3-phenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be replaced by nucleophiles under basic conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Aromatic Substitution: Reagents include strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
EAS: Substituted benzene derivatives with various functional groups.
SNAr: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-Fluoro-1-methoxy-3-phenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methoxy-3-phenylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . In nucleophilic aromatic substitution, the nucleophile attacks the carbon bearing the fluorine atom, leading to the formation of a substituted product .
Comparison with Similar Compounds
2-Fluoro-1-methoxy-3-phenylbenzene can be compared with other similar compounds such as:
2-Fluoro-1-methoxybenzene: Lacks the phenyl group, leading to different reactivity and applications.
2-Fluoro-3-methoxybenzene: The position of the methoxy group affects the compound’s chemical properties.
2-Fluoro-1-phenylbenzene: Lacks the methoxy group, resulting in different reactivity in substitution reactions.
Properties
CAS No. |
1214323-41-7 |
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Molecular Formula |
C13H11FO |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H11FO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
VARNVZNSCHNTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC=CC=C2 |
Origin of Product |
United States |
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